molecular formula C21H23N5O2 B6925791 N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide

Cat. No.: B6925791
M. Wt: 377.4 g/mol
InChI Key: GTXRANYGKQSDNQ-UHFFFAOYSA-N
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Description

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a triazole ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21(19-7-3-4-8-20(19)26-10-9-23-24-26)22-15-17-5-1-2-6-18(17)16-25-11-13-28-14-12-25/h1-10H,11-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXRANYGKQSDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=CC=C3N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide typically involves multi-step organic synthesis. One common approach is the N-alkylation of primary amines followed by the formation of the triazole ring through cycloaddition reactions. The reaction conditions often require the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or triazole rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring, triazole ring, and benzamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets.

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